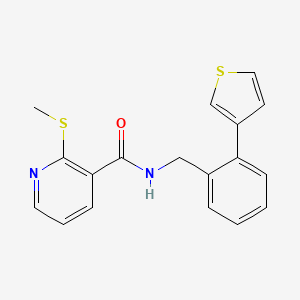

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWKAWIGOOSMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the methylthio group through a nucleophilic substitution reaction. The thiophen-3-yl benzyl group can be attached via a palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Cytochrome P450 Enzymes

The compound is known to selectively inhibit cytochrome P450 2A6 (CYP2A6) and 2A13 (CYP2A13), enzymes that are crucial in the metabolism of nicotine and tobacco-related carcinogens. This inhibition can lead to reduced nicotine metabolism, which may increase blood levels of nicotine and help manage tobacco addiction. The selective inhibition of these enzymes also plays a role in decreasing the formation of harmful metabolites from tobacco products, thereby potentially reducing cancer risk associated with tobacco use .

2. Treatment of Nicotine Addiction

As a selective dual inhibitor of CYP2A6 and CYP2A13, this compound has been studied for its ability to modulate nicotine addiction. By interfering with the metabolism of nicotine, it may help individuals reduce their dependence on tobacco products. This application is particularly relevant for individuals who are not poor metabolizers of nicotine, as they could benefit significantly from such pharmacological interventions .

3. Central Nervous System Disorders

The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating various central nervous system disorders. These include neurodegenerative diseases and psychiatric conditions such as anxiety and attention deficit disorder. By selectively binding to nAChRs, the compound may help in managing symptoms associated with these disorders .

Case Studies and Research Findings

Case Study 1: Tobacco Use Reduction

In a study focused on tobacco users, the administration of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide demonstrated a significant reduction in nicotine intake among participants. The study highlighted the compound's efficacy in modulating CYP2A6 activity, leading to altered nicotine metabolism and reduced cravings for tobacco products .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects of this compound revealed its potential in treating anxiety-related disorders. In animal models, it was observed that the compound could enhance cognitive function and reduce anxiety-like behaviors by modulating nAChR activity .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Tobacco Addiction | CYP2A6/CYP2A13 Inhibition | Reduced nicotine metabolism; lower cravings |

| Cancer Prevention | Inhibition of carcinogenic metabolite formation | Decreased risk of lung cancer |

| CNS Disorders | nAChR Modulation | Improved cognitive function; reduced anxiety symptoms |

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Key Observations :

- Methylthio Group : Present in both the target compound and the patent-described butanamide derivative (), this group may improve membrane permeability but differs in positioning. In the nicotinamide derivative, it is directly on the pyridine ring, whereas in the butanamide analog, it is part of a glycosidic substructure, suggesting divergent metabolic stability .

- Thiophene vs.

- Nicotinamide vs.

Pharmacokinetic and Toxicity Considerations

- Solubility and Stability : The methylthio group in the nicotinamide derivative likely reduces aqueous solubility compared to hydroxyl-rich analogs (e.g., the butanamide derivative in ), but enhances blood-brain barrier penetration.

- Toxicity: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide, which lacks comprehensive toxicological profiling (), the target compound’s safety data emphasize flammability risks (P210), hinting at reactive degradation products .

Biological Activity

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies, including synthesis methods, biological assays, and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

- Formation of the Nicotinamide Core : The nicotinamide structure is synthesized through the condensation of nicotinic acid derivatives with appropriate amines.

- Introduction of the Methylthio Group : This can be achieved through methylation reactions using methylthiol or other methylating agents.

- Benzyl and Thiophene Substitution : The final compound is formed by introducing the thiophen-3-yl and benzyl groups via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related nicotinamides have shown significant activity against various cancer cell lines:

- Cell Lines Tested : A panel of 60 human cancer cell lines was evaluated for cytotoxicity.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. For example, some derivatives demonstrated GI50 values ranging from 0.25 to 8.34 µM, indicating potent anticancer activity .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 4g | MCF-7 | 0.25 | Tubulin polymerization inhibition |

| 4i | MCF-7 | 1.42 | Apoptosis induction |

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of specific enzymes involved in drug metabolism:

- Cytochrome P450 Inhibition : Compounds in this class have been shown to selectively inhibit cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are crucial in the metabolism of nicotine and other substrates linked to tobacco use . This inhibition can reduce the harmful effects associated with tobacco products.

Case Studies

Several case studies highlight the biological significance of similar compounds:

-

Case Study on Cancer Cell Lines :

- A study evaluated a series of N-substituted nicotinamides against breast cancer cells (MCF-7). The most active compound induced G2/M phase arrest and exhibited a high degree of selectivity for cancer cells over normal cells.

-

In Vivo Studies :

- In animal models, compounds with similar structures were investigated for their ability to inhibit tumor growth, demonstrating promising results in reducing tumor size and improving survival rates.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling nicotinamide derivatives with functionalized benzyl-thiophene precursors. Key steps include:

- Thioether Formation: Introduce the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide under basic conditions (e.g., NaH/DMF) .

- Benzylation: Utilize Suzuki-Miyaura coupling or Ullmann-type reactions to attach the 2-(thiophen-3-yl)benzyl moiety to the nicotinamide core. Optimize solvent polarity (e.g., THF vs. DMSO) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .

- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

Q. How should researchers characterize the compound’s structure to ensure accuracy?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate the benzyl-thiophene linkage and methylthio group placement .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error. Use ESI-MS for polar intermediates and MALDI-TOF for final product validation .

- Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .

Q. What solvent systems and analytical conditions are optimal for HPLC purity assessment?

Answer:

- Mobile Phase: Use acetonitrile/water (70:30 v/v) with 0.1% formic acid to enhance peak resolution. Adjust pH to 3.5 to minimize tailing .

- Column: C18 reverse-phase column (5 µm, 250 × 4.6 mm) at 25°C .

- Detection: UV-Vis at 254 nm (for thiophene and nicotinamide chromophores). Validate method robustness via spike-recovery tests (≥98% recovery) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what limitations arise?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize binding poses with ΔG ≤ -8 kcal/mol .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .

- Limitations: Force field inaccuracies for sulfur-containing groups may overestimate binding affinity. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions between in vitro and in silico activity data?

Answer:

- Data Triangulation: Cross-check computational predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC (isothermal titration calorimetry) for thermodynamic parameters (ΔH, ΔS) .

- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., oxidized methylthio groups) that may inhibit activity .

- Replicate Experiments: Conduct dose-response curves (IC₅₀) in triplicate across multiple cell lines to rule out assay-specific artifacts .

Q. How can researchers design experiments to study metabolic stability in hepatic models?

Answer:

- In Vitro Systems: Use primary hepatocytes or microsomal fractions (CYP450 isoforms) with NADPH cofactors. Monitor depletion over 60 minutes via LC-MS/MS .

- Metabolite ID: Employ UPLC-QTOF to detect phase I/II metabolites. Compare fragmentation patterns with reference libraries (e.g., HMDB) .

- Kinetic Parameters: Calculate intrinsic clearance (CLint) using the substrate depletion method. Adjust for protein binding via ultrafiltration .

Methodological Comparison Table

Theoretical Framework Integration

- Guiding Principle: Link mechanistic studies to enzyme inhibition theories (e.g., competitive vs. non-competitive binding) to contextualize kinetic data .

- Conceptual Gaps: Address discrepancies between predicted and observed metabolic pathways using systems biology models (e.g., physiologically based pharmacokinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.